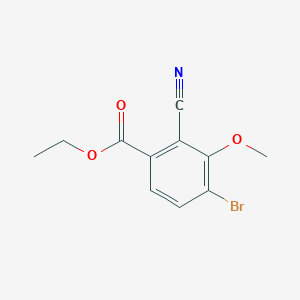

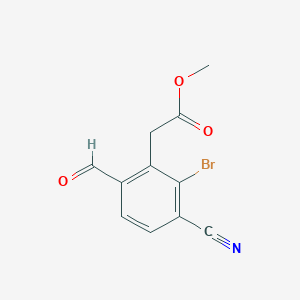

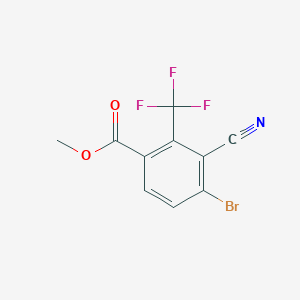

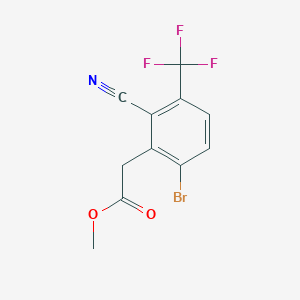

![molecular formula C14H13N3O3 B1414458 (6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid CAS No. 1177312-22-9](/img/structure/B1414458.png)

(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid

Descripción general

Descripción

The compound “(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been well-studied due to their importance as a bioactive scaffold . The synthesis of these compounds often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a phenyl group and an acetic acid group. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .Chemical Reactions Analysis

Imidazole-containing compounds are known to undergo a variety of chemical reactions due to their amphoteric nature . They show both acidic and basic properties and can form two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid” would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Electrochemical Studies

- Study: "Novel Mannich bases bearing pyrazolone moiety. Synthesis, characterization and electrochemical studies" by Naik et al. (2013).

- Application: This study describes the synthesis of novel Mannich bases derived from a pyrazolone moiety, which is structurally similar to the specified compound. The electrochemical behavior of these compounds was studied using polarography and cyclic voltammetry, indicating potential applications in electrochemical analysis and materials science.

- Details: Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013.

Antioxidant and Antimicrobial Activity

- Study: "Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one" by Umesha et al. (2009).

- Application: This research involves the synthesis of compounds structurally related to the specified compound, demonstrating significant antimicrobial and antioxidant activities. This suggests potential use in the development of new antimicrobial agents and antioxidants.

- Details: Umesha, Rai, & Harish Nayaka, 2009.

AMPA Antagonist Properties

- Study: "8-Methylureido-4,5-dihydro-4-oxo-10H-imidazo[1,2-a]indeno[1,2-e]pyrazines: highly potent in vivo AMPA antagonists" by Mignani et al. (2000).

- Application: The study discusses the synthesis of water-soluble imidazo pyrazines, which are structurally related to the specified compound. These compounds exhibit potent affinities and antagonist properties at the ionotropic AMPA receptor, suggesting potential applications in neurological research and drug development.

- Details: Mignani, Bohme, Boireau, et al., 2000.

Tautomeric Structure Analysis

- Study: "Synthesis and tautomeric structure of 3,7-bis(arylazo)-6-methyl-2-phenyl-1H-imidazo[1,2-b]pyrazoles in ground and excited states" by Shawali et al. (2008).

- Application: This research focused on synthesizing and analyzing the tautomeric structure of compounds similar to the specified compound. Such studies are essential in understanding the chemical properties and behavior of these compounds, which can be useful in material science and chemistry.

- Details: Shawali, Mosselhi, Altablawy, Farghaly, & Tawfik, 2008.

Mecanismo De Acción

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system in which they are acting. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Direcciones Futuras

The future directions for research into this compound and similar imidazole-containing compounds could include further exploration of their synthesis and potential biological activities. Given the wide range of activities shown by imidazole derivatives, there is potential for the development of new drugs based on these compounds .

Propiedades

IUPAC Name |

2-(6-methyl-2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-8-12(9-5-3-2-4-6-9)13-15-14(20)10(7-11(18)19)17(13)16-8/h2-6,10H,7H2,1H3,(H,15,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUZUSNZEUXBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(C(=O)NC2=C1C3=CC=CC=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.